1-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-phenylurea
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Overview
Description
1-(4-Chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-phenylurea is a synthetic organic compound characterized by its unique structure, which includes a chlorophenyl group, a dihydropyrrol group, and a phenylurea moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-phenylurea typically involves the following steps:
Formation of the Dihydropyrrol Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step often involves the use of chlorinated aromatic compounds and suitable coupling reactions.
Formation of the Phenylurea Moiety: This is usually accomplished by reacting aniline derivatives with isocyanates or carbamoyl chlorides under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Processes: These methods ensure high yield and purity.
Catalysts and Solvents: The use of specific catalysts and solvents can optimize reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-phenylurea can undergo various chemical reactions, including:
Oxidation: This reaction can modify the dihydropyrrol ring, potentially leading to the formation of more complex structures.
Reduction: Reduction reactions can alter the chlorophenyl group or the phenylurea moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products: The products of these reactions depend on the specific conditions and reagents used, but they often include modified versions of the original compound with altered functional groups or ring structures.
Scientific Research Applications
1-(4-Chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-phenylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism by which 1-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-phenylurea exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes, receptors, or other proteins.
Pathways Involved: It can modulate biochemical pathways, potentially affecting cellular processes such as signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-3-phenylurea: Lacks the dihydropyrrol group, which may affect its biological activity.
1-(3,4-Dihydro-2H-pyrrol-5-yl)-3-phenylurea: Does not contain the chlorophenyl group, potentially altering its chemical reactivity and applications.
Uniqueness: 1-(4-Chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-phenylurea is unique due to the combination of its structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O/c18-13-8-10-15(11-9-13)21(16-7-4-12-19-16)17(22)20-14-5-2-1-3-6-14/h1-3,5-6,8-11H,4,7,12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCPJZJVNQCRJEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)N(C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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